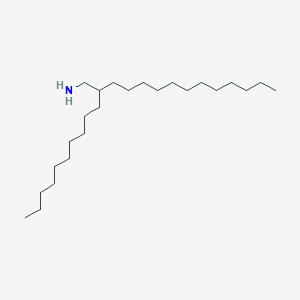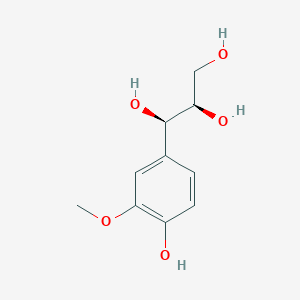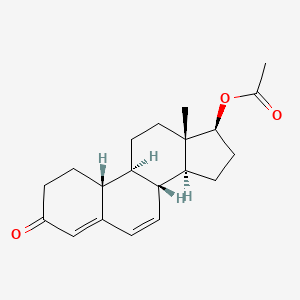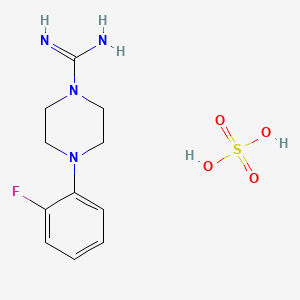
1,4,7,10,13,16-Hexaazacyclooctadecan Hexahydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride is a useful research compound. Its molecular formula is C12H36Cl6N6 and its molecular weight is 477.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stickstoffdonator-Liganden [Katalyse]
Hexacyclen Hexahydrochlorid wird als Stickstoffdonator-Ligand in der Katalyse verwendet . Liganden sind Ionen oder Moleküle, die ein Elektronenpaar an ein Zentralatom spenden, um eine koordinative kovalente Bindung zu bilden. In diesem Fall kann Hexacyclen Hexahydrochlorid, als Stickstoffanalogon von 18-Krone-6, Elektronen von seinen Stickstoffatomen spenden, was es in verschiedenen katalytischen Prozessen nützlich macht .
Synthetische Reagenzien
Diese Verbindung wird als synthetisches Reagenz verwendet . Synthetische Reagenzien sind Substanzen oder Verbindungen, die in chemischen Reaktionen zur Synthese anderer Verbindungen verwendet werden. Die Eigenschaften von Hexacyclen Hexahydrochlorid machen es für die Verwendung in einer Vielzahl von chemischen Synthesen geeignet .
Chelat-/Komplexierungsverbindungen
Hexacyclen Hexahydrochlorid wird bei der Bildung von Chelaten oder Komplexverbindungen verwendet . Chelate sind Verbindungen, bei denen ein zentrales Metallatom an ein großes Molekül, einen sogenannten Liganden, in einer zyklischen oder ringförmigen Struktur gebunden ist. Hexacyclen Hexahydrochlorid kann mit seinen mehreren Stickstoffatomen diese Ringstrukturen mit verschiedenen Metallionen bilden .
Supramolekulare Wirtmaterialien
Diese Verbindung wird bei der Herstellung von supramolekularen Wirtmaterialien verwendet . Dies sind Materialien, die andere Moleküle innerhalb ihrer Struktur aufnehmen können. Die Fähigkeit von Hexacyclen Hexahydrochlorid, komplexe Strukturen zu bilden, macht es für diese Anwendung geeignet .
Harnsteinlösungsmittel
Interessanterweise wird Hexacyclen Hexahydrochlorid auch als Harnsteinlösungsmittel verwendet . Das bedeutet, dass es bei der Behandlung von Nierensteinen oder Harnsteinen eingesetzt wird. Es hilft, die Steine aufzulösen, wodurch sie leichter ausgeschieden werden können .
Safety and Hazards
Wirkmechanismus
Target of Action
Hexacyclen Hexahydrochloride, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride, primarily targets metal ions . It is commonly used as a chelating agent in chemistry and biochemistry due to its ability to bind these ions .
Mode of Action
The compound interacts with its targets by selectively binding metal ions in proteins or enzymes . This interaction allows researchers to study the structure and function of these proteins or enzymes .
Result of Action
The molecular and cellular effects of Hexacyclen Hexahydrochloride’s action largely depend on the specific metal ions it binds to and the biological context. For instance, by binding to metal ions in certain enzymes, it could inhibit or alter the function of these enzymes .
Action Environment
The action, efficacy, and stability of Hexacyclen Hexahydrochloride can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions in the environment could affect its chelating activity. Moreover, factors such as pH and temperature could potentially influence its stability and activity .
Eigenschaften
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOJYBVPYIMAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl6N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507632 |
Source


|
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58105-91-2 |
Source


|
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)


